molecular formula C7H8F9NO3S B1218651 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl- CAS No. 34454-97-2

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-

Cat. No. B1218651
CAS RN: 34454-97-2
M. Wt: 357.2 g/mol
InChI Key: DSRUAYIFDCHEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-, also known as Perfluorobutanesulfonimide, is a chemical compound with the formula C8HF18NO4S2 . It has a molecular weight of 581.199 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8HF18NO4S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22/h27H . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction thermochemistry data for this compound indicates that it has a ΔrG° (free energy of reaction at standard conditions) of 1189. ± 8.4 kJ/mol .

Scientific Research Applications

Ionic Liquid Properties and Plastic Crystal Behavior

  • Ionic Liquids and Solid Electrolytes: A series of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, including derivatives of 1-Butanesulfonamide, have been synthesized and characterized for potential use as ionic liquids and solid electrolytes. These compounds exhibit properties such as low melting points and high electrochemical windows, making them suitable for applications in electrolytes and other energy storage systems (Forsyth et al., 2006).

Electrochemical Stability in Ionic Liquid Gel Polymer Electrolytes

  • Lithium Ion Batteries: A novel gel polymer electrolyte containing lithium nonafluoro-1-butanesulfonate (LiNfO) and less viscous ionic liquids has been developed for use in lithium-ion batteries. This electrolyte demonstrates high ionic conductivity and excellent electrochemical stability, making it a promising candidate for safer, high-performance batteries (Karuppasamy et al., 2017).

Synthesis of Polyfluoroalkenes and Polyfluoroalkenyl Alcohols

  • Organic Synthesis: The synthesis of various polyfluoroalkenes and polyfluoroalkenyl alcohols utilizing nonafluoro-1-butanesulfonate derivatives has been explored. These compounds are synthesized through reactions with various electrophiles, offering an efficient and convenient access to structurally diverse fluoroorganic compounds (Funabiki et al., 1998).

Antimicrobial Evaluation of Sulfonate Derivatives

  • Biological Activity: Research on N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, which are chemically related to 1-Butanesulfonamide, has demonstrated antimicrobial and antifungal activities. These studies indicate potential applications in developing new antimicrobial agents (Fadda et al., 2016).

Ionic Conductivity of Polymeric Ionic Liquids

  • Ionic Conductivity in Polymers: Novel ionic monomers with highly delocalized anions have been synthesized and characterized. These monomers, including derivatives similar to 1-Butanesulfonamide, are used to create polymeric ionic liquids with high ionic conductivity, suitable for applications in energy storage and conversion systems (Shaplov et al., 2011).

CO2 Sorption Properties of Poly(ionic liquid)s

  • CO2 Sorption and Sensitivity: Poly(ionic liquid)s based on nonafluoro-1-butanesulfonate anions have shown remarkable CO2 sorption properties. These materials exhibit fast, linear, and reversible response to CO2, making them suitable for applications in gas sensing and separation technologies (Mineo et al., 2012).

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F9NO3S/c1-17(2-3-18)21(19,20)7(15,16)5(10,11)4(8,9)6(12,13)14/h18H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRUAYIFDCHEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2N(CH3)CH2CH2OH, C7H8F9NO3S
Record name 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067848
Record name 2-(N-(Perfluorobutylsulfonyl)-N-methylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-

CAS RN

34454-97-2
Record name 2-(N-Methylperfluorobutanesulfamoyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34454-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(N-(Perfluorobutylsulfonyl)-N-methylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034454972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(N-(Perfluorobutylsulfonyl)-N-methylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nonafluoro-N-(2-hydroxyethyl)-N-methyl-1-butanesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY6T23E87F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-
Reactant of Route 2
Reactant of Route 2
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-
Reactant of Route 3
Reactant of Route 3
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-
Reactant of Route 4
Reactant of Route 4
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-
Reactant of Route 5
Reactant of Route 5
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-
Reactant of Route 6
Reactant of Route 6
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl-

Citations

For This Compound
5
Citations
RC Buck - … effects of perfluoroalkyl and polyfluoroalkyl substances, 2015 - Springer
Per- and poly-fluoroalkyl substances (PFASs) have been manufactured and widely used since the 1950s in numerous industrial and consumer applications. However, various …
Number of citations: 34 link.springer.com
F Menger, K Wiberg, E Eriksson, M Forsberg, D Malnes… - 2022 - diva-portal.org
Syftet med den här studien var att studera förekomst av persistenta, mobila organiska miljöföroreningar (PMOC) i svensk vattenmiljö med fokus på risk för förorening av dricksvatten. …
Number of citations: 0 www.diva-portal.org
DTO PFCA - informea.org
1. Aim The aim of this document is to provide OECD member countries and other organisations with a consolidated and updated set of lists of PFOS, PFAS, PFOA, PFCA and their …
Number of citations: 3 www.informea.org
MD Sussman - 2002 - static.ewg.org
Justification for this nomination is drawn from our review of the US Environmental Protection Agency’s public Administrative Record on perfluorinated chemicals (AR-226), a collection of …
Number of citations: 3 static.ewg.org
K Korkki - 2006 - Suomen ympäristökeskus
Number of citations: 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.